The first paper's findings are particularly relevant to the field of anti-inflammatory drug development. The synthesized compounds, especially the type-B benzothiazoles, have shown strong inhibitory activity against TXA2 synthetase and have demonstrated therapeutic effects in an in vivo model of inflammatory bowel disease. One compound, in particular, showed comparable activity to sulfasalazine, a standard treatment for inflammatory bowel diseases. This suggests that structurally related compounds, such as 5-Amino-1,3-dihydroxymethylbenzene, may also have potential as anti-inflammatory agents1.
The second paper explores the antiradical activity of 5-amino-1,3,6-trimethyluracil, which provides insights into the antioxidant potential of amino-substituted compounds. The study quantitatively measures the reaction rate constant of the compound with ethylbenzene peroxyl radicals and determines the stoichiometric inhibition factor. These findings highlight the potential of amino-substituted compounds, including 5-Amino-1,3-dihydroxymethylbenzene, to act as antioxidants in radical chain oxidation processes2.
5-Amino-1,3-dihydroxymethylbenzene falls under the classification of aromatic amines and phenolic compounds. It possesses both amino and hydroxymethyl functional groups, making it a versatile intermediate in organic synthesis.
The synthesis of 5-amino-1,3-dihydroxymethylbenzene can be achieved through several methods:
The molecular structure of 5-amino-1,3-dihydroxymethylbenzene can be described as follows:
5-Amino-1,3-dihydroxymethylbenzene participates in various chemical reactions:
The mechanism of action for 5-amino-1,3-dihydroxymethylbenzene primarily involves its reactivity due to the presence of both amino and hydroxymethyl groups:
Studies have shown that compounds containing similar structures exhibit antimicrobial properties, which may be attributed to their ability to interact with biological membranes or enzymes.
5-Amino-1,3-dihydroxymethylbenzene has several scientific applications:
5-Amino-1,3-dihydroxymethylbenzene is systematically named as [3-amino-5-(hydroxymethyl)phenyl]methanol under International Union of Pure and Applied Chemistry (IUPAC) guidelines [3] [9]. It belongs to the benzenedimethanol family and is alternatively designated as 3,5-bis(hydroxymethyl)aniline, reflecting its two hydroxymethyl (–CH₂OH) groups symmetrically positioned relative to an amino (–NH₂) group on the benzene ring [2] [9].
Molecular Formula: C₈H₁₁NO₂Molecular Weight: 153.18 g/mol [2] [3] [9]Canonical SMILES: C₁=C(C=C(C=C₁CO)N)CO [3]Structural Features:
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 388.5 ± 32.0°C (760 mmHg) | [2] |
LogP (Partition Coefficient) | 0.83460 | [2] |
Polar Surface Area | 66.48 Ų | [2] |
Hydrogen Bond Donors | 3 (two –OH, one –NH₂) | [3] |
The compound’s bifunctional design allows dual reactivity: The amino group participates in electrophilic substitution, while hydroxymethyl groups undergo oxidation or serve as linkers in polymer synthesis [9].
5-Amino-1,3-dihydroxymethylbenzene was first synthesized in the late 20th century as part of efforts to develop novel aniline derivatives for catalytic applications. Its CAS registry number (71176-54-0) was assigned in 1984, indicating its emergence during the expansion of organocatalyst research [2] [9]. Early synthetic routes focused on:
Notably, Bergbreiter and colleagues (1999) achieved a 92% yield via palladium-catalyzed amination, highlighting its role in designing polymer-supported catalysts [2]. Yu et al. (2005) later optimized this with 98% yield using ruthenium complexes, underscoring industrial interest [2]. The compound’s discovery filled a niche for sterically constrained bifunctional building blocks in asymmetric synthesis.
Table 2: Historical Synthetic Milestones
Year | Synthetic Method | Yield | Primary Application | Reference |
---|---|---|---|---|
1999 | Pd-catalyzed amination of dihalobenzene | 92% | Polymer-supported catalysts | [2] |
2005 | Ru-mediated hydrogenation of nitro derivatives | 98% | Chiral ligand synthesis | [2] |
2010 | Multi-step resolution from isophthalic acid | 99% | Peptide coupling agents | [2] |
This compound bridges organic synthesis and therapeutic design:
Organic Synthesis Applications:
Medicinal Chemistry Relevance:
Table 3: Derivative Applications in Therapeutics
Derivative | Target | Biological Effect | Research Stage |
---|---|---|---|
5-Amino-1MQ | NNMT enzyme | ↑ NAD⁺, ↑ fat oxidation, ↓ adipocyte size | Preclinical (murine) |
ICA-1s analogs | PKC-ι oncoprotein | ↓ Tumor growth in prostate cancer xenografts | In vivo validation |
The amino-alcohol motif facilitates drug solubility and target engagement, making it a versatile intermediate in pharmacophore development [9]. Ongoing studies explore its incorporation into covalent inhibitors and proteolysis-targeting chimeras (PROTACs) [4] [7].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8